methyl}quinolin-8-ol CAS No. 64845-56-3](/img/structure/B12887067.png)
7-{[4-(Benzenesulfonyl)anilino](3-nitrophenyl)methyl}quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol is a complex organic compound with a molecular formula of C28H21N3O5S and a molar mass of 511.55 g/mol This compound features a quinoline core substituted with a 3-nitrophenyl group, a 4-(phenylsulfonyl)phenyl group, and an amino-methyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline core can intercalate with DNA, potentially disrupting cellular processes. The phenylsulfonyl group can enhance the compound’s solubility and facilitate its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-((3-Nitrophenyl)((4-(methylsulfonyl)phenyl)amino)methyl)quinolin-8-ol
- 7-((3-Nitrophenyl)((4-(ethylsulfonyl)phenyl)amino)methyl)quinolin-8-ol
Uniqueness
7-((3-Nitrophenyl)((4-(phenylsulfonyl)phenyl)amino)methyl)quinolin-8-ol is unique due to the presence of the phenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the nitro group, quinoline core, and phenylsulfonyl group provides a distinct set of properties that can be leveraged for various applications.
Eigenschaften
CAS-Nummer |
64845-56-3 |
|---|---|
Molekularformel |
C28H21N3O5S |
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
7-[[4-(benzenesulfonyl)anilino]-(3-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C28H21N3O5S/c32-28-25(16-11-19-7-5-17-29-27(19)28)26(20-6-4-8-22(18-20)31(33)34)30-21-12-14-24(15-13-21)37(35,36)23-9-2-1-3-10-23/h1-18,26,30,32H |
InChI-Schlüssel |
FQPATXVCXUTWGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C5=C(C=CC=N5)C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


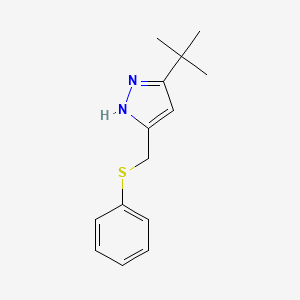
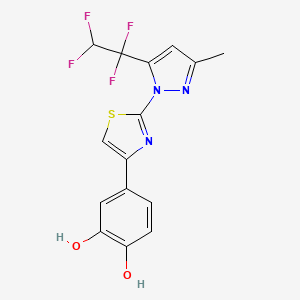
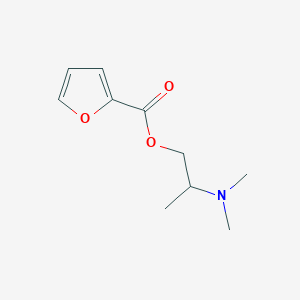
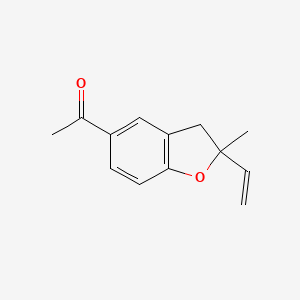
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
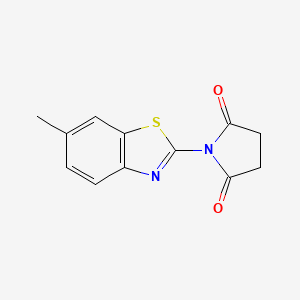
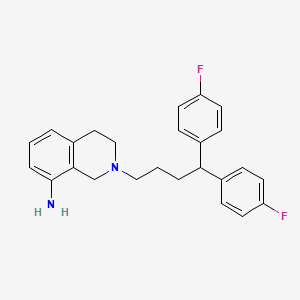
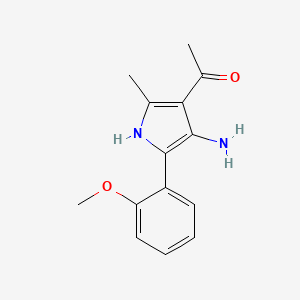
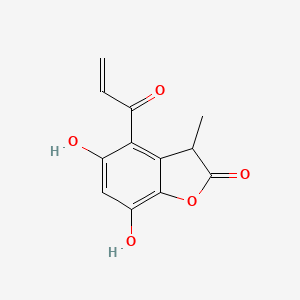
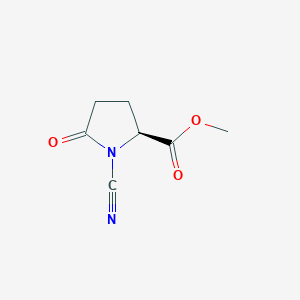
![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
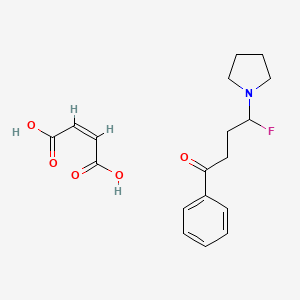
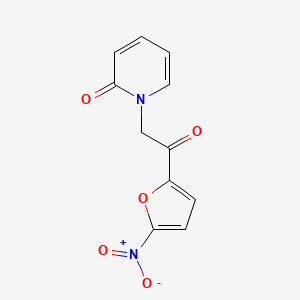
![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)
